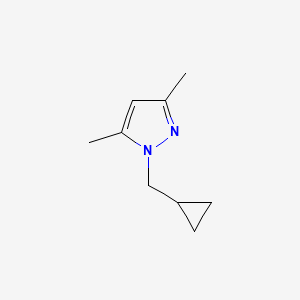
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole, also known as CPDP, is a pyrazole derivative that has gained attention in the scientific community for its potential applications as a research tool. CPDP has been shown to have significant effects on the central nervous system, making it a valuable compound for studying neurological disorders and drug addiction. In
Mechanism of Action
The exact mechanism of action of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole is not yet fully understood. However, it has been hypothesized that 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole acts on the GABAergic system in the brain, which is responsible for regulating anxiety and seizure activity. 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has also been shown to modulate the activity of dopamine and other neurotransmitters involved in the reward pathway, which may explain its effects on drug addiction and reward-seeking behavior.
Biochemical and Physiological Effects
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has been shown to have a variety of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which may explain its anxiolytic and anticonvulsant effects. 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has also been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward-seeking behavior. Additionally, 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has been found to decrease glutamate release in the brain, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have significant effects on the central nervous system. 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole is also relatively stable and has a long shelf-life, making it a useful compound for long-term studies. However, there are also some limitations to using 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole in lab experiments. It has low solubility in water, which may make it difficult to administer in certain experiments. Additionally, 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has not yet been extensively studied in humans, so its effects on human physiology and behavior are not yet fully understood.
Future Directions
There are several future directions for research on 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole. One area of interest is its potential as a treatment for anxiety and seizure disorders. Further studies are needed to determine the optimal dosage and administration methods for 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole in these conditions. Another area of interest is its potential as a research tool for studying drug addiction and reward-seeking behavior. Future studies could explore the effects of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole on different types of drugs and the mechanisms underlying its effects on the reward pathway. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole and its potential applications in other areas of neuroscience.
Synthesis Methods
The synthesis of 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole involves a multi-step process. The starting material is 1,3-cyclohexanedione, which is reacted with methyl hydrazine to produce the intermediate 3,5-dimethylpyrazole. The cyclopropylmethyl group is then added to the pyrazole ring using a Grignard reaction. The final product is obtained by purification using column chromatography.
Scientific Research Applications
1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has shown potential as a research tool in various areas of neuroscience. It has been found to have anxiolytic and anticonvulsant effects, making it a valuable compound for studying anxiety and seizure disorders. 1-(Cyclopropylmethyl)-3,5-dimethylpyrazole has also been shown to modulate the reward pathway in the brain, making it a useful tool for studying drug addiction and reward-seeking behavior.
properties
IUPAC Name |
1-(cyclopropylmethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-5-8(2)11(10-7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPMXDZYMQVUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

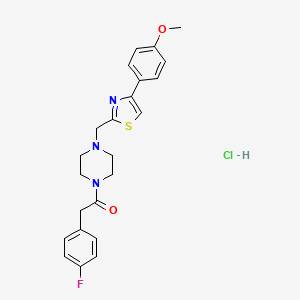
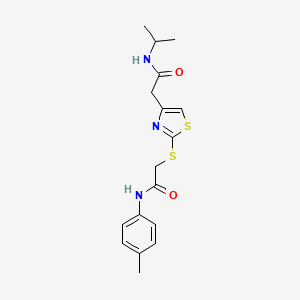
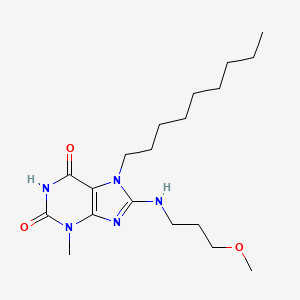
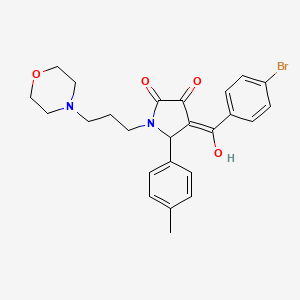

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)
![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)
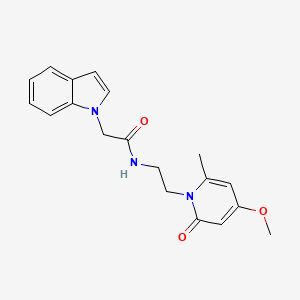
![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)

![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)
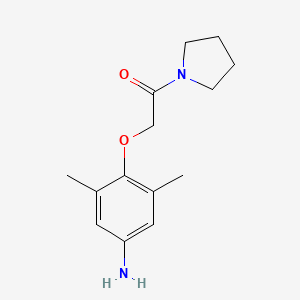
![methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate](/img/structure/B2969526.png)
